molecular formula C15H16BrFN4O B2428755 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine CAS No. 2380167-91-7

4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine

Cat. No. B2428755
CAS RN: 2380167-91-7
M. Wt: 367.222
InChI Key: SOZJSLDPJHGOIJ-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The molecule is further substituted with bromine, ethyl, and fluorine groups.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bromopyridine derivative with a pyrrolidine derivative . The bromopyridine would act as an electrophile, reacting with the nucleophilic pyrrolidine. The ethyl and fluorine groups could be introduced in subsequent steps, although the exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrrolidine and pyrimidine rings. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is a six-membered ring with two nitrogen atoms, contributing to the molecule’s aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The bromine atom is a good leaving group, so it could be replaced by other groups in a substitution reaction . The pyrrolidine ring could undergo various transformations, such as oxidation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its functional groups. Its molecular weight is 372.226.

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity. This could include testing its effects on various biological targets, or investigating its potential use as a therapeutic agent . Additionally, further studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN4O/c1-2-12-14(17)15(20-9-19-12)21-6-4-10(8-21)22-13-3-5-18-7-11(13)16/h3,5,7,9-10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZJSLDPJHGOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(C2)OC3=C(C=NC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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